3-Amino-1-methyl-2-azepanone hydrochloride
Overview
Description
3-Amino-1-methyl-2-azepanone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-methyl-2-azepanone hydrochloride consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is QTOUMYQSDCCTNG-RGMNGODLSA-N .Physical And Chemical Properties Analysis
3-Amino-1-methyl-2-azepanone hydrochloride is a solid at room temperature . It has a molecular weight of 178.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Antimycobacterial Activity
A study by Medvedeva et al. (2018) explored the synthesis of A-ring azepanones and azepanes from various acids, examining their in vitro antimycobacterial activities against M. tuberculosis. This study highlights the role of such compounds, potentially including 3-Amino-1-methyl-2-azepanone hydrochloride, in the development of antitubercular agents (Medvedeva et al., 2018).
Cholinesterase Inhibiting Potential
Kazakova et al. (2020) synthesized a series of A-ring azepano- and 3-amino-3,4-seco-derivatives from various acids, aiming to develop new cholinesterase inhibitors. The study's findings suggest a potential application of 3-Amino-1-methyl-2-azepanone hydrochloride in this domain (Kazakova et al., 2020).
Utilization in Synthesis of Heterocyclic Compounds
Waly and el-Ablack (2015) discussed the use of N-acyl compounds, possibly including 3-Amino-1-methyl-2-azepanone hydrochloride, for synthesizing tricyclic and bridged heterocyclic compounds. This application is significant in various chemical synthesis processes (Waly & el-Ablack, 2015).
Synthesis of Novel Azepane Derivatives
Breitenlechner et al. (2004) investigated the synthesis of novel azepane derivatives for inhibiting protein kinase B (PKB-alpha). This research indicates the importance of azepane compounds in medicinal chemistry, particularly in designing inhibitors for specific proteins (Breitenlechner et al., 2004).
Asymmetric Biocatalysis
Li et al. (2013) conducted a study on asymmetric biocatalysis using beta-amino acids, including S-3-amino-3-phenylpropionic acid, a close relative of 3-Amino-1-methyl-2-azepanone hydrochloride. This research is relevant to pharmaceutical intermediate production and showcases the utility of such compounds in enantioselective synthesis (Li et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
3-amino-1-methylazepan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOUMYQSDCCTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-2-azepanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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